ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is an intriguing compound known for its complex structure and versatile applications across various fields. This molecule combines unique functional groups and structural motifs, making it a subject of interest in both synthetic chemistry and applied sciences.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can be synthesized through a multi-step organic synthesis process, involving the following key steps:
Formation of the imidazo[2,1-f]purine core:
React 6,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-1H-pyrimidine with benzylamine in the presence of a suitable catalyst to form the imidazo[2,1-f]purine intermediate.
Benzylation and acylation reactions:
Benzylate the intermediate using benzyl chloride and a base such as potassium carbonate.
Acylate the compound with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods: For large-scale production, these steps can be optimized using continuous flow chemistry techniques and automated reactors to ensure consistency, high yield, and purity. Scalability and cost-effectiveness are key considerations in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify its existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to alter the compound's structural motifs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or sodium hydride for nucleophilic substitution.
Major Products: These reactions typically yield derivatives with altered functional groups, enhancing the compound's versatility for different applications.
科学的研究の応用
Chemistry: This compound is studied for its potential in creating novel organic frameworks and for use as an intermediate in synthesizing other complex molecules.
Biology: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exhibits interesting biological activities, making it a candidate for drug development and biochemical research.
Medicine: The compound's unique structure allows it to interact with various biological targets, offering potential therapeutic benefits in treating certain diseases.
Industry: It can serve as a precursor for advanced materials and specialized chemicals used in various industrial applications.
作用機序
Mechanism of Effects: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exerts its effects through specific molecular interactions. These include binding to enzymes or receptors, which in turn modulates biochemical pathways.
Molecular Targets and Pathways: The compound primarily targets purine-related pathways and has been shown to interact with enzymes involved in nucleotide metabolism. This interaction can influence cell proliferation, making it a valuable molecule for cancer research and therapy.
類似化合物との比較
Ethyl 2-(3-methyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-benzyl-1,6-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-phenyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Each of these compounds shares a core structure with slight variations, influencing their chemical reactivity and biological activity.
特性
IUPAC Name |
ethyl 2-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-16(27)12-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKFUZVUQHFMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。